molecular formula C19H17N5O B2706692 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-56-2

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2706692
CAS No.: 1013797-56-2
M. Wt: 331.379
InChI Key: JXBMDCBRLYMQJI-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids under dehydrating conditions . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones . The final step involves coupling the benzimidazole and pyrazole intermediates through amide bond formation using reagents like carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of benzimidazole and pyrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-11-17(24(2)23-12)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBMDCBRLYMQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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